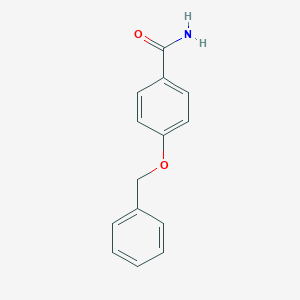

4-(Benzyloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRXFXJKMFKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369404 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56442-43-4 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(Benzyloxy)benzamide via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-(Benzyloxy)benzamide from 4-hydroxybenzamide. The selected synthetic route is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1] This document elucidates the underlying SN2 reaction mechanism, discusses the critical roles of reagents and solvents, and offers practical insights into reaction optimization and troubleshooting.[2][3] The intended audience includes researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a reliable and well-validated procedure for preparing this key chemical intermediate.

Introduction: Significance and Retrosynthetic Analysis

This compound serves as a valuable building block in medicinal chemistry and materials science. The benzylated phenol motif is a common feature in various biologically active molecules, where the benzyl group can act as a protecting group or as a key pharmacophoric element. Its synthesis from readily available precursors is a common requirement in multi-step synthetic campaigns.

Retrosynthetic Analysis: The target molecule, this compound, is an ether. The most direct and logical disconnection is at the ether oxygen, leading to a phenoxide nucleophile and a benzyl electrophile. This approach points directly to the Williamson ether synthesis.[4] The phenoxide can be generated in situ from the corresponding phenol, 4-hydroxybenzamide, by deprotonation with a suitable base. The electrophile is a benzyl halide, such as benzyl bromide, which possesses a good leaving group.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Mechanism: The synthesis involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzamide is weakly acidic. A base is required to deprotonate it, forming a more potent nucleophile, the corresponding phenoxide ion.[3]

-

Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic benzylic carbon of the benzyl halide. This occurs in a concerted, single-step mechanism where the nucleophile attacks from the backside relative to the leaving group, leading to the formation of the C-O ether bond and displacement of the halide ion.[2][5]

Causality of Experimental Choices

-

Choice of Base: While strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be used, potassium carbonate (K₂CO₃) is often preferred for its moderate reactivity, ease of handling, and favorable solubility in polar aprotic solvents.[6] It is sufficiently basic to deprotonate the phenol without promoting significant side reactions.[7]

-

Choice of Alkylating Agent: Benzyl bromide is an excellent substrate for SN2 reactions. It is a primary halide, which minimizes competing elimination (E2) reactions, and the benzylic position is activated towards substitution.[5]

-

Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal for this reaction.[2] They effectively solvate the potassium cation, leaving the phenoxide anion relatively "free" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction. Protic solvents would solvate and stabilize the nucleophile, reducing its reactivity.[2]

Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) to ensure reaction completion before proceeding to work-up.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Hydroxybenzamide | 137.14 | 1.0 | (Specify mass, e.g., 5.0 g) |

| Benzyl Bromide | 171.04 | 1.1 | (Calculate based on SM) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 - 2.0 | (Calculate based on SM) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | (Specify volume, e.g., 50 mL) |

Step-by-Step Procedure

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzamide and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 70-80 °C.[6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting 4-hydroxybenzamide spot is no longer visible. A typical reaction time is 4-8 hours.[2]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product.[8]

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold ethanol or diethyl ether.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white solid.[9]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualization of Workflow and Mechanism

Reaction Mechanism

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

-

Low Yield: If the yield is poor, ensure all reagents and solvents are anhydrous, as water can inhibit the formation of the phenoxide. The reaction time may also need to be extended, as confirmed by TLC analysis.[2]

-

Incomplete Reaction: If the starting material persists, consider increasing the reaction temperature moderately (e.g., to 90-100 °C) or adding a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction.[10]

-

Side Products: The primary side reaction is the E2 elimination of HBr from benzyl bromide, which is minimal with a primary halide. O-alkylation vs. N-alkylation of the amide is generally not a concern as the phenolic oxygen is significantly more nucleophilic after deprotonation than the amide nitrogen.

Safety Precautions

-

Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

DMF: Is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

-

Potassium Carbonate: Can cause irritation upon contact. Avoid inhaling dust.

Conclusion

The Williamson ether synthesis provides an efficient, reliable, and scalable method for the preparation of this compound from 4-hydroxybenzamide. By understanding the SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can consistently achieve high yields of the desired product. The protocol described herein is robust and includes necessary checkpoints for ensuring a successful synthetic outcome.

References

-

Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

-

Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

-

Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

ChemSpider Synthetic Pages. (n.d.). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

4-(Benzyloxy)benzamide chemical properties and structure

An In-depth Technical Guide to 4-(Benzyloxy)benzamide: Chemical Properties, Structure, and Applications

Introduction

This compound is a significant organic compound characterized by a benzamide core functionalized with a benzyloxy group at the para position. This arrangement of a benzyl ether and an amide group confers a unique combination of chemical reactivity and structural rigidity, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. Its ability to participate in hydrogen bonding and engage in aromatic interactions, coupled with the synthetic versatility of its functional groups, has positioned it as a key building block in the design of sophisticated molecules. This guide provides a comprehensive overview of its chemical and structural properties, outlines a robust synthetic protocol, and explores its applications, particularly in the realm of drug discovery and development.

Chemical Structure and Identification

The molecular structure of this compound consists of a central benzene ring substituted with a carboxamide group (-CONH₂) and a benzyloxy group (-OCH₂C₆H₅) at positions 1 and 4, respectively.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, enabling a facile reaction with a weak nucleophile like ammonia.

-

Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(benzyloxy)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-(benzyloxy)benzoyl chloride is used in the next step without further purification.

-

Amidation: Cool the flask containing the acyl chloride in an ice bath.

-

Slowly and carefully add an excess of concentrated aqueous ammonia (e.g., 28% NH₄OH) dropwise with vigorous stirring. The product will precipitate as a white solid.

-

Expert Insight: The use of excess ammonia is crucial to both react with the acyl chloride and neutralize the HCl byproduct, driving the reaction to completion.

-

-

Continue stirring for 1-2 hours, allowing the mixture to gradually warm to room temperature.

-

Work-up and Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove ammonium salts.

-

Wash the solid with a small amount of cold diethyl ether to remove nonpolar impurities.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

-

Dry the final product under vacuum.

Applications in Drug Development and Research

The structural features of this compound make it a privileged scaffold in medicinal chemistry. The amide group can act as a hydrogen bond donor and acceptor, while the benzyloxy group provides a large, somewhat flexible lipophilic domain that can occupy hydrophobic pockets in biological targets.

Caption: Key application areas of this compound in research.

-

Neuroprotective Agents: Derivatives of this compound have been identified as potent neuroprotective agents for treating ischemic stroke. [1]These compounds function by inhibiting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key pathway in excitotoxic neuronal damage. The benzyloxy moiety is critical for establishing the necessary interactions within the target protein complex. [1]* Androgen Receptor Antagonists: The scaffold has been utilized to develop novel antagonists of the human androgen receptor (AR). [2]By targeting the activation function 2 (AF2) region of the AR, these compounds can inhibit receptor function, a validated strategy for the treatment of prostate cancer. [2]* Enzyme Inhibitors and Receptor Ligands: The compound serves as a versatile intermediate for synthesizing molecules that target various enzymes and receptors. [3]Its ability to mimic aromatic pharmacophores makes it a valuable starting point for developing inhibitors of proteases and anti-inflammatory agents. [3]

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug discovery. While a complete experimental dataset of its physical properties is not widely published, its chemical behavior can be reliably predicted from its structure and related compounds. The synthetic accessibility and the proven utility of its scaffold in developing potent and selective therapeutic agents, from neuroprotectants to anti-cancer drugs, underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound in their research endeavors.

References

-

CP Lab Safety. This compound, 95% Purity, C14H13NO2, 1 gram. [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. [Link]

- Google Patents.

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. 4-(benzyloxy)-n-hydroxybenzamide (C14H13NO3). [Link]

-

USA Chemical Suppliers. 4-benzyloxy-thiobenzamide suppliers USA. [Link]

-

ResearchGate. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

-

ResearchGate. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide | Request PDF. [Link]

-

BMRB. bmse000668 Benzamide at BMRB. [Link]

-

PubMed. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]

-

National Institutes of Health. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

PubMed. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. [Link]

-

NIST WebBook. Benzamide - Mass spectrum (electron ionization). [Link]

-

MDPI. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. [Link]

-

NIST WebBook. Benzamide - Infrared Spectrum. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

NIST WebBook. 4-Benzyloxybenzoic acid. [Link]

-

National Institutes of Health. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

Sources

- 1. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

Spectroscopic Characterization of 4-(Benzyloxy)benzamide: A Technical Guide

Introduction

4-(Benzyloxy)benzamide is a chemical compound of interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is crucial for verifying the compound's identity, purity, and structural integrity. This guide is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for the comprehensive characterization of organic molecules.

The structural elucidation of a molecule like this compound, which contains multiple functional groups and aromatic systems, relies on the synergistic use of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecular architecture.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Acquiring a Mass Spectrum (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion, which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

References

-

NIST Chemistry WebBook. Benzamide. [Link]

-

NIST Chemistry WebBook. Benzamide Mass Spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004461). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Solubility Profile of 4-(Benzyloxy)benzamide: A Technical Guide for Drug Development Professionals

Foreword: Solubility as a Cornerstone of Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic reality. Among these, solubility stands as a paramount physical characteristic, profoundly influencing a compound's biopharmaceutical behavior. Poor solubility can be a significant impediment, leading to low bioavailability, erratic absorption, and ultimately, therapeutic inefficacy.[1][2] For researchers, scientists, and formulation experts, a comprehensive understanding of a compound's solubility in various solvent systems is not merely academic—it is a critical prerequisite for successful formulation, purification, and manufacturing.[2][3]

This in-depth technical guide focuses on 4-(Benzyloxy)benzamide, a molecule of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides the foundational knowledge and robust experimental methodologies required to empower researchers to determine its solubility profile. By leveraging established protocols and understanding the interplay between solute and solvent, professionals in the field can navigate the challenges of drug development with greater confidence and precision. This document will delve into the gold-standard shake-flask method for determining thermodynamic solubility, offer a framework for data analysis, and provide illustrative data from a structurally related compound, benzamide, to contextualize the expected outcomes.

I. Physicochemical Characteristics of this compound

A foundational understanding of a molecule's inherent properties is crucial for predicting its solubility behavior. This compound is a derivative of benzamide, featuring a benzyloxy group at the para position of the benzene ring.

Molecular Structure:

Key structural features that influence solubility include:

-

Amide Group (-CONH2): The presence of the amide functional group allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This contributes to its potential for solubility in polar, protic solvents.[4]

-

Aromatic Rings: The two phenyl rings and the overall large, rigid structure contribute to a significant nonpolar character. This suggests that the molecule will have some affinity for nonpolar or moderately polar aprotic solvents.

-

Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, further influencing interactions with protic solvents.

While specific experimental data for this compound is sparse, the melting point of a related compound, N-(Benzyloxy)-4-(trifluoromethyl)benzamide, is reported to be 169–170 °C.[5] High melting points are often indicative of strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

II. Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol provides a detailed, step-by-step approach for determining the solubility of this compound in various organic solvents.

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

1. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The excess is crucial to ensure that the solution reaches saturation and is in equilibrium with the solid phase.[6]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[8]

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[9][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration over time.[8][10]

3. Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration.[10]

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the solution. It is important to pre-rinse the filter with the saturated solution to saturate any potential binding sites on the filter membrane, which could otherwise lead to an underestimation of the solubility.[10] Care must be taken to avoid any temperature changes during this step.

4. Analysis of the Saturated Solution:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[10]

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

III. Solubility Data and Analysis: An Illustrative Example with Benzamide

The following table presents the solubility of benzamide in several common organic solvents at different temperatures.[11][12]

| Organic Solvent | Temperature (K) | Molar Solubility (mol·L⁻¹) | Qualitative Polarity | Hydrogen Bonding |

| Methanol | 298.15 | 2.05 | Polar Protic | Donor & Acceptor |

| Ethanol | 298.15 | 1.39 | Polar Protic | Donor & Acceptor |

| Acetone | 298.15 | 1.54 | Polar Aprotic | Acceptor |

| Ethyl Acetate | 298.15 | 0.44 | Moderately Polar | Acceptor |

| Acetonitrile | 298.15 | 0.22 | Polar Aprotic | Acceptor |

| Water | 298.15 | 0.11 | Highly Polar | Donor & Acceptor |

This table is provided as an illustrative example using data for benzamide. The solubility of 4-Benzyloxy)benzamide will differ and should be determined experimentally.

Analysis of Solubility Trends

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and the solvent.[13]

-

Polar Protic Solvents: Benzamide exhibits high solubility in polar protic solvents like methanol and ethanol.[11][12] This is due to the ability of the amide group to form strong hydrogen bonds with the solvent molecules. It is anticipated that this compound will also be soluble in these solvents, although potentially to a lesser extent due to the increased nonpolar character from the benzyloxy group.

-

Polar Aprotic Solvents: In polar aprotic solvents such as acetone and acetonitrile, which can act as hydrogen bond acceptors, benzamide still shows considerable solubility.[11][12] The solubility in these solvents is likely driven by dipole-dipole interactions and hydrogen bonding with the amide N-H protons.

-

Moderately Polar and Nonpolar Solvents: The solubility of benzamide is lower in less polar solvents like ethyl acetate. The larger, more nonpolar structure of this compound is expected to enhance its solubility in solvents of moderate to low polarity.

IV. Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public data necessitates experimental determination, the principles of physicochemical properties and established methodologies, such as the shake-flask method, offer a clear path forward for researchers. The illustrative data for benzamide serves as a valuable reference point for anticipating solubility trends.

For drug development professionals, generating a robust solubility profile for this compound across a range of pharmaceutically relevant solvents is a critical next step. This data will be instrumental in guiding formulation strategies, optimizing purification processes, and ultimately, unlocking the therapeutic potential of this compound.

V. References

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from:

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available from:

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. ResearchGate. Available from: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available from: [Link]

-

How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. Available from: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available from: [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

Amides: Structure, Properties, and Reactions. Solubility of Things. Available from: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

-

Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. ACS Omega. Available from: [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available from: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Journal of Physics: Conference Series. Available from: [Link]

-

THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Available from: [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

-

Solubility of Benzoic Acid in Organic Solvents. Scribd. Available from: [Link]

-

N-benzyl-4-sulfamoylbenzamide. PubChem. Available from: [Link]

-

Solvent Polarity at Polar Solid Surfaces: The Role of Solvent Structure. ResearchGate. Available from: [Link]

-

ELI5 the polarity of solvents and how it affects solubility. Reddit. Available from: [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]

-

4-(Benzyloxy)benzaldehyde. University of Strathclyde. Available from: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. orgsyn.org [orgsyn.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 13. reddit.com [reddit.com]

The Expanding Therapeutic Potential of 4-(Benzyloxy)benzamide Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-(Benzyloxy)benzamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its chemical tractability, combining a benzyloxy moiety and a benzamide group, allows for systematic structural modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities.[1] These activities span from neuroprotection and anti-inflammatory effects to anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of the current research landscape of this compound derivatives, delving into their synthesis, multifaceted pharmacological properties, and their promise as lead compounds in drug discovery.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is typically achieved through multi-step reaction sequences. A common and effective strategy involves the amidation of a 4-(benzyloxy)benzoic acid derivative with a desired amine. The 4-(benzyloxy)benzoic acid precursor can be synthesized by the Williamson ether synthesis, reacting 4-hydroxybenzoic acid with a benzyl halide. The subsequent amidation can be carried out using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[2][3]

A generalized synthetic scheme is presented below:

Figure 1: General synthetic route for this compound derivatives.

Libraries of these derivatives can be constructed by employing a variety of substituted benzyl halides and amines, allowing for a thorough exploration of the structure-activity relationships.[4]

Neuroprotective Activity: Targeting the PSD95-nNOS Interaction

A promising therapeutic avenue for ischemic stroke is the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[5][6] Overactivation of N-methyl-D-aspartate receptors (NMDARs) during an ischemic event leads to an excessive influx of calcium, which in turn activates nNOS via its interaction with PSD95. This results in the overproduction of nitric oxide, a key mediator of neuronal damage.[5][6]

Certain this compound derivatives have emerged as potent inhibitors of the PSD95-nNOS interaction.[5][6] By binding to PSD95, these compounds allosterically prevent the docking of nNOS, thereby mitigating excitotoxicity without directly blocking the essential functions of NMDARs.[5][6]

Mechanism of Neuroprotection

Figure 2: Neuroprotective mechanism of this compound derivatives.

Structure-Activity Relationship (SAR) for Neuroprotection

Systematic SAR studies have revealed key structural features for potent inhibition of the PSD95-nNOS interaction.[5] Modifications on both the benzyloxy and benzamide moieties have been explored, with findings indicating that specific substitutions can significantly enhance neuroprotective activity.[5]

Experimental Protocol: Co-Immunoprecipitation Assay for PSD95-nNOS Interaction

This protocol allows for the assessment of the ability of this compound derivatives to disrupt the PSD95-nNOS complex in a cellular context.[7][8]

-

Cell Culture and Treatment: Culture primary cortical neurons or a suitable neuronal cell line. Treat the cells with the test compound at various concentrations for a specified period before inducing excitotoxicity with glutamate.

-

Cell Lysis: Lyse the cells in a co-immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against PSD95 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both PSD95 and nNOS to detect the co-immunoprecipitated proteins. A decrease in the amount of nNOS co-immunoprecipitated with PSD95 in the presence of the test compound indicates inhibition of their interaction.[9]

Anti-inflammatory Activity: Modulation of TSLP Signaling

Thymic stromal lymphopoietin (TSLP) is a cytokine that plays a crucial role in the initiation and maintenance of type 2 inflammatory responses, particularly in allergic diseases like atopic dermatitis.[10][11] TSLP, upon binding to its receptor (TSLPR), activates downstream signaling pathways, including the JAK/STAT pathway, leading to the production of pro-inflammatory cytokines.[12]

Certain this compound derivatives have been identified as potent inhibitors of TSLP signaling.[10] These compounds can interfere with the TSLP-TSLPR interaction, thereby suppressing the downstream inflammatory cascade.[10]

Mechanism of Anti-inflammatory Action

Figure 3: Anti-inflammatory mechanism via TSLP signaling inhibition.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of this compound derivatives is highly dependent on their substitution patterns. Studies have shown that modifications to the benzyl ring and the amide portion of the molecule can significantly impact their ability to inhibit TSLP signaling.[13][14]

Experimental Protocol: TSLP-TSLPR Binding Inhibition Assay

This in vitro assay is designed to screen for small molecules that can block the interaction between TSLP and its receptor.[6][15][16]

-

Plate Coating: Coat a 96-well plate with recombinant human TSLPR overnight at 4°C.

-

Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.

-

Compound Incubation: Add the this compound test compounds at various concentrations to the wells and incubate.

-

TSLP Binding: Add biotinylated TSLP to the wells and incubate to allow for binding to the coated TSLPR.

-

Detection: Add streptavidin-HRP to the wells, which will bind to the biotinylated TSLP.

-

Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence. A decrease in the signal in the presence of the test compound indicates inhibition of the TSLP-TSLPR interaction.

Anticancer Activity: Targeting Key Cellular Processes

The this compound scaffold has proven to be a valuable starting point for the development of potent anticancer agents with diverse mechanisms of action.

Tubulin Polymerization Inhibition

A significant number of N-benzylbenzamide derivatives, which share a structural resemblance to 4-(benzyloxy)benzamides, have been identified as potent inhibitors of tubulin polymerization.[17][18][19] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[20]

Table 1: Anticancer Activity of Selected Benzamide Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 20b | Tubulin | Various | 0.012-0.027 | [17] |

| 7n | Tubulin | SK-Mel-28 | 5.05 | [20] |

| 7u | Tubulin | SK-Mel-28 | 2.55-17.89 | [20] |

| 7 | PDGFRα/β | K562 | 2.27 | [21] |

| 10 | PDGFRα/β | HL-60 | 1.52 | [21] |

Kinase Inhibition

Other derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival, such as platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[21]

Structure-Activity Relationship (SAR) for Anticancer Activity

For tubulin inhibitors, SAR studies have indicated that the nature and position of substituents on both the N-benzyl and benzamide rings are critical for potent activity.[17][19] Similarly, for kinase inhibitors, specific substitutions are required for selective and potent inhibition.[21]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Inhibition of Bacterial Cell Division

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents with new mechanisms of action. The bacterial cell division protein FtsZ has emerged as a promising target.[22] FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the site of cell division, which is essential for bacterial cytokinesis.[23][24]

Benzamide derivatives have been identified as potent inhibitors of FtsZ polymerization, leading to a blockage of cell division and subsequent bacterial death.[22]

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 5a | B. subtilis | 6.25 | [25] |

| 5a | E. coli | 3.12 | [25] |

| 6b | E. coli | 3.12 | [25] |

| 6c | B. subtilis | 6.25 | [25] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives, which are structurally related to benzamides, is influenced by substitutions at various positions on the benzimidazole ring.[26][27] Similar principles can be applied to the design of this compound-based antimicrobial agents.

Experimental Protocol: FtsZ Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to interfere with the GTP-dependent polymerization of FtsZ.[1][11][23][24][28]

-

Protein Preparation: Purify recombinant FtsZ protein.

-

Reaction Setup: In a 96-well plate, mix FtsZ with a polymerization buffer containing GTP and the test compound at various concentrations.

-

Polymerization Monitoring: Monitor the polymerization of FtsZ by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer.

-

Data Analysis: A decrease in the rate and extent of light scattering in the presence of the test compound indicates inhibition of FtsZ polymerization.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as neuroprotective, anti-inflammatory, anticancer, and antimicrobial agents. The well-defined mechanisms of action and the amenability of the scaffold to chemical modification make these derivatives attractive candidates for further development.

Future research should focus on:

-

Lead Optimization: Further refinement of the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluation of the most promising derivatives in relevant animal models of disease to validate their therapeutic potential.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify new targets and pathways.

-

Combating Resistance: In the context of anticancer and antimicrobial applications, exploring the potential of these derivatives to overcome drug resistance mechanisms.

The continued exploration of the chemical space around the this compound core holds great promise for the development of the next generation of innovative medicines.

References

-

Chen, W., Jiang, B., Wang, H., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link][5][6]

-

Aarts, M., Liu, Y., Liu, C. N., et al. (2002). Treatment of ischemic brain damage by disrupting the postsynaptic density-95-protein-neuronal nitric oxide synthase interaction. Science, 298(5594), 846-850. [Link]

-

BPS Bioscience. (n.d.). TSLPR:TSLP [Biotinylated] Small Molecule Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link][15]

-

BPS Bioscience. (n.d.). TSLPR:TSLP [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link][6]

-

Lee, H. C., Ziegler, S. F. (2025). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. [Link][10]

-

Li, X., Li, C., Zhang, Y., et al. (2018). Disrupting interaction of PSD-95 with nNOS attenuates hemorrhage-induced thalamic pain. Neuroscience, 388, 238-247. [Link][7]

-

Park, H., Lee, J., Kim, E., et al. (2018). PSD95 and nNOS interaction as a novel molecular target to modulate conditioned fear: relevance to PTSD. Molecular Neurobiology, 55(8), 6575-6587. [Link][8]

-

Faryna, A. V., Shchekotikhin, A. E., Kalinichenko, E. N. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1222. [Link][21]

-

ResearchGate. (n.d.). Derivatives of 4-(benzyloxy)benzamides. HETEROCYCLIC AGENTS... Retrieved from [Link]

-

Kim, J. H., Lee, S. Y., Kim, D. J., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative. Bioorganic Chemistry, 141, 106889. [Link]

-

BPS Bioscience. (n.d.). TSLP Responsive Luciferase Reporter Ba/F3 Cell Line. Retrieved from [Link][12]

-

BPS Bioscience. (n.d.). TSLPR:TSLP [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link][16]

-

Berger, K. J., Levin, M. D. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Organic Syntheses, 100, 113-135. [Link][2]

-

Wang, Y., Li, Y., Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link][17]

-

Youssif, B. G. M., Morcoss, M. M., Bräse, S., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecules, 28(24), 8081. [Link]

-

Khan, I., Ibrar, A., Ahmed, W., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(20), 14040-14064. [Link][26]

-

Kumar, A., Singh, P., Kumar, D., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link][20]

-

ResearchGate. (n.d.). The values of IC50 of the four compounds against MDA-MB-231 cells after... Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

-

Berger, K. J., Levin, M. D. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Request PDF. [Link][3]

-

Genc, H., Genc, B. S., Bektas, H. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. [Link][28]

-

Wang, Y., Li, Y., Zhang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Request PDF. [Link][18]

-

Al-Harthy, T., Fletcher, D., Al-Balushi, Z., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link][27]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]

-

Han, D., Gu, X., Li, J., et al. (2014). Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury. Journal of Neurotrauma, 31(14), 1261-1270. [Link][9]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16372-16391. [Link][19]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2023). TSLP reduced neuroinflammation by blocking the activation of microglia in the JAK2/STAT5 pathway. ResearchGate. [Link]

-

Hergenrother, P. J., Deiters, A. (2008). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. The Journal of Organic Chemistry, 73(10), 3794-3801. [Link][4]

-

Zhang, Y., Li, J., Wang, Y., et al. (2023). Allergy Inhibition Using Naturally Occurring Compounds Targeting Thymic Stromal Lymphopoietin Pathways: a Comprehensive Review. Journal of Inflammation Research, 16, 3359-3375. [Link][11]

-

Kong, L., Wang, X. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & Medicinal Chemistry, 24(21), 5469-5477. [Link]

-

Khan, I., Ibrar, A., Ahmed, W., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity, 21(9), e202400891. [Link][25]

-

Sbragia, R., Ghelardini, C., Gaggini, M., et al. (2004). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry, 47(3), 633-640. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Genc, H., Genc, B. S., Bektas, H. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. [Link][23]

-

Genc, H., Genc, B. S., Bektas, H. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of Visualized Experiments, (81), e50844. [Link][24]

-

Berger, K. J., Levin, M. D. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Request PDF. [Link]

-

Andreu, J. M., Schaffner-Barbero, C., Huecas, S., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1648. [Link][22]

-

Sharma, D., Narasimhan, B., Kumar, P., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(3), 345. [Link][13]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

-

Kage, D., Uchida, S., Sohara, E., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(20), 127408. [Link][14]

-

Shchekotikhin, A. E., Fandeeva, I. V., Glazunova, V. A., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(13), 5035. [Link]

-

Bano, S., Nadeem, H., Zulfiqar, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(10), e20233. [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Disrupting interaction of PSD-95 with nNOS attenuates hemorrhage-induced thalamic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PSD95 and nNOS interaction as a novel molecular target to modulate conditioned fear: relevance to PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. TSLPR:TSLP [Biotinylated] Inhibitor Screening Chemiluminescence Assay Ki - Nordic Biosite [nordicbiosite.com]

- 17. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nanobioletters.com [nanobioletters.com]

- 26. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 28. researchgate.net [researchgate.net]

In Silico Prediction of 4-(Benzyloxy)benzamide Bioactivity: A Technical Guide for Drug Discovery Professionals

<R3>

Abstract: This in-depth technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-(Benzyloxy)benzamide. Tailored for researchers, scientists, and drug development professionals, this document outlines a structured and scientifically rigorous workflow. By integrating established computational methodologies, from target identification to ADMET profiling, this guide serves as a self-validating system to ensure technical accuracy and reproducibility. All protocols and claims are substantiated with authoritative sources to provide a foundation of expertise and trustworthiness.

Introduction: The Scientific Imperative for In Silico Analysis of this compound

This compound is a molecule of interest in medicinal chemistry. Its core benzamide structure is a common scaffold in a variety of biologically active compounds. For instance, derivatives have been investigated as neuroprotective agents against ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[1] Others have been synthesized as selective and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising anti-tumor target.[2] The benzyloxy group confers specific physicochemical properties that can influence its interaction with biological targets.

In silico methods provide a powerful, cost-effective, and rapid approach to generate testable hypotheses about the bioactivity of compounds like this compound before committing to resource-intensive laboratory experiments.[3][4] This guide details a multi-faceted computational workflow to construct a robust bioactivity profile for this compound.

The Integrated In Silico Workflow: A Multi-Pillar Strategy

A robust prediction of bioactivity relies on the convergence of evidence from multiple computational techniques. Our workflow is structured around four key pillars, each providing a distinct layer of insight.

Caption: A multi-pillar workflow for in silico bioactivity prediction.

Pillar 1: Target Identification and Prioritization

The foundational step is to identify and prioritize potential biological targets of this compound. This is accomplished through a combination of ligand-based and structure-based approaches.[5]

Ligand-Based Target Prediction (Chemical Similarity Searching)

This method operates on the principle that structurally similar molecules often have similar biological activities.[3] We leverage large chemogenomics databases to find known targets of compounds that are structurally analogous to this compound.

Protocol: Target Fishing in Public Chemogenomics Databases

-

Compound Representation:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

-

Database Interrogation:

-

Target Annotation and Prioritization:

-

Compile a list of annotated protein targets for the identified similar compounds.

-

Prioritize targets based on the frequency of their appearance and their association with high-potency analogs.

-

Cross-reference these targets with disease pathways using resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG).

-

Structure-Based Target Prediction (Reverse Docking)

Reverse docking screens our compound of interest against a library of 3D protein structures to identify potential binding partners.[5]

Protocol: Reverse Docking Against a Druggable Genome Library

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) and assign partial charges.

-

-

Target Library Curation:

-

Utilize a curated library of 3D protein structures from the Protein Data Bank (PDB), representing a diverse set of druggable targets.

-

Prepare each protein by removing water molecules, adding hydrogens, and assigning appropriate protonation states.

-

-

Docking Simulation:

-

Scoring and Ranking:

-

Rank potential targets based on the predicted binding affinity (docking score).

-

Filter the ranked list based on biological plausibility and druggability criteria.

-

Pillar 2: Molecular Docking and Binding Analysis

Once high-priority targets are identified, molecular docking is used to predict the specific binding mode and affinity of this compound within the target's binding site.[10][11]

Protocol: Site-Specific Molecular Docking

-

Receptor and Ligand Preparation:

-

Download the 3D structure of the prioritized target protein from the PDB.

-

Prepare the protein structure as detailed in the reverse docking protocol.[12]

-

Prepare the 3D structure of this compound.

-

-

Binding Site Definition:

-

Identify the binding pocket, either from a co-crystallized ligand or from literature evidence.

-

Define a grid box that encompasses the binding site to constrain the docking search space.

-

-

Docking and Scoring:

-

Execute the docking simulation to generate a series of possible binding poses.

-

Rank the poses based on the scoring function of the docking program.

-

-

Interaction Analysis:

-

Visualize the top-ranked pose using molecular graphics software (e.g., PyMOL, Chimera).

-

Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the ligand and the protein.

-

Caption: A streamlined workflow for molecular docking analysis.

Pillar 3: Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity.[13][14] This model can then be used as a 3D query to screen large compound libraries for molecules with different chemical scaffolds but similar interaction capabilities.[10][15]

Protocol: Structure-Based Pharmacophore Modeling and Screening

-

Model Generation:

-

Based on the top-ranked docking pose of this compound, identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

Generate a 3D pharmacophore model using software such as LigandScout or Phase.

-

-

Model Validation:

-

Validate the model by its ability to distinguish a set of known active compounds for the target from a set of known inactive (decoys).

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen large virtual compound databases (e.g., ZINC, Chemspace) to identify novel molecules that fit the pharmacophoric hypothesis.[16]

-

Pillar 4: ADMET and Physicochemical Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for its potential as a drug candidate.[17]

Physicochemical Properties

These properties, often assessed using criteria like Lipinski's Rule of Five, are fundamental to a compound's drug-likeness.[17]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Optimal Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 227.26 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Polar Surface Area (Ų) | 49.33 | < 140 |

| Rotatable Bonds | 3 | < 10 |

Note: Values are computationally predicted and require experimental confirmation.

In Silico ADMET Prediction

A variety of computational models are available to predict the ADMET profile of a molecule.[18][19]

Protocol: Web-Based ADMET Prediction

-

Tool Selection:

-

Compound Submission:

-

Input the SMILES string of this compound into the selected platform.

-

-

Profile Analysis:

-

Evaluate key predicted ADMET endpoints, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Susceptibility to metabolism by Cytochrome P450 enzymes.

-

Excretion: Predicted clearance mechanisms.

-

Toxicity: Potential for Ames mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.

-

-

Table 2: Predicted ADMET Profile for this compound

| Parameter | Prediction | Implication |

| Human Intestinal Absorption | High | Favorable for oral bioavailability. |

| Blood-Brain Barrier Permeation | Likely Permeable | Potential for CNS activity or side effects. |

| CYP450 2D6 Inhibition | Possible | Potential for drug-drug interactions. |

| AMES Mutagenicity | Unlikely | Low risk of mutagenicity. |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |

Disclaimer: These are computational predictions that necessitate experimental validation.

Synthesis of Findings and Hypothesis Generation

The final, crucial step is to integrate the data from all four pillars to formulate a coherent and testable hypothesis regarding the bioactivity of this compound.

-

Target Hypothesis: Based on target fishing and reverse docking, a primary and a set of secondary targets can be proposed for experimental validation.

-

Mechanism of Action Hypothesis: Molecular docking provides a detailed 3D model of the predicted binding mode, which can inform site-directed mutagenesis studies or guide the design of analogs.

-

Lead Generation Strategy: Pharmacophore-based virtual screening can yield a set of structurally diverse compounds for initial in vitro testing.

-

Drug Development Potential: The ADMET and physicochemical profiling provides an early-stage assessment of the compound's drug-like properties and potential liabilities.

This integrated analysis facilitates a data-driven decision on the most promising therapeutic avenues to pursue for this compound and its derivatives.

References

- Vertex AI Search. (n.d.). Virtual screening - Wikipedia.

- MDPI. (n.d.). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods.

- Dove Medical Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.

- Unknown. (n.d.). Molecular Docking Tutorial.

- JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.

- Chem-space.com. (2025, November 18). Virtual Screening in Drug Discovery Techniques & Trends.

- RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.

- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.

- ResearchGate. (n.d.). Virtual Screening Techniques in Drug Discovery: Review and Recent Applications | Request PDF.

- Unknown. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267.

- YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.

- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.

- Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?

- NVIDIA. (n.d.). What is Virtual Screening?

- Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- ADMET-AI. (n.d.). ADMET-AI.

- arXiv. (2025, May 6). Quantum QSAR for drug discovery.

- ResearchGate. (2025, August 7). The impact of pharmacophore modeling in drug design.

- National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.

- ResearchGate. (n.d.). Databases for collecting the targets of drugs and natural products.

- VLS3D.COM. (n.d.). ADMET predictions.

- National Institutes of Health. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.

- admetSAR. (n.d.). admetSAR.

- Unknown. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence.

- National Institutes of Health. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction.

- Unknown. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model.

- BigOmics Analytics. (2024, November 8). Top Pharmacogenomics Databases for Drug Discovery.

- Unknown. (n.d.). Drug Target Identification & Validation.

- TTD. (n.d.). Therapeutic Target Database: TTD.

- PubMed Central. (2024, April 3). GETdb: A comprehensive database for genetic and evolutionary features of drug targets.

- MDPI. (n.d.). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm.

- PubChemLite. (n.d.). 4-(benzyloxy)-n-hydroxybenzamide (C14H13NO3).

- Chemdiv. (n.d.). Compound N-[4-(benzyloxy)phenyl]benzamide.

- Unknown. (2017, September 19). A Quick Introduction to Graphviz.

- YouTube. (2023, February 24). Graphviz workflow 1.

- Graphviz. (n.d.). Graphviz.

- Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.

- YouTube. (2025, February 25). ES114 Graphviz.

- PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.

- PubMed. (2023, December 5). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.

Sources

- 1. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. Drug Target Identification & Validation [horizondiscovery.com]

- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Virtual screening - Wikipedia [en.wikipedia.org]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 13. dovepress.com [dovepress.com]

- 14. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

- 17. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADMET-AI [admet.ai.greenstonebio.com]

- 19. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 20. admetSAR [lmmd.ecust.edu.cn]

- 21. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 4-(Benzyloxy)benzamide

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(Benzyloxy)benzamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of this and similar chemical entities. This document moves beyond a standard protocol, offering insights into the rationale behind experimental design and the interpretation of thermal data, grounded in established scientific principles.

Introduction: The Significance of Thermal Analysis for this compound

This compound, with the chemical formula C₁₄H₁₃NO₂, is an organic compound featuring a benzamide core structure linked to a benzyl group via an ether linkage.[1][2] This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] Understanding its thermal stability is paramount for applications in drug development, including formulation, storage, and manufacturing, where exposure to heat can impact the compound's integrity, purity, and efficacy.

Thermogravimetric analysis (TGA) is an essential technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] For a compound like this compound, TGA provides critical information about its thermal stability, decomposition pathways, and the presence of any volatile components. This guide will walk through the process of conducting a TGA experiment on this compound, from experimental design to data interpretation.

Experimental Protocol: A Self-Validating System for TGA

The following protocol is designed to be a self-validating system, where the choice of each parameter is justified to ensure the generation of accurate and reproducible data.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration should be performed for both mass and temperature. Mass calibration is typically done using standard weights, while temperature calibration is achieved using materials with known Curie points or melting points, such as indium, tin, and zinc.

Sample Preparation

-

Sample Purity: The this compound sample should be of high purity to avoid the influence of impurities on the TGA curve.

-

Sample Mass: A sample mass of 5-10 mg is recommended. This is a sufficient amount to be representative of the bulk material while minimizing thermal gradients within the sample.

-

Sample Form: The sample should be in a powdered form to ensure uniform heat distribution.

TGA Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Heating Rate | 10 °C/min | A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values. |